4-phenyl-1,2,4-triazole-3-thiol
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Overview
Description
4-Phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and one sulfur atom. The presence of a phenyl group attached to the triazole ring enhances its chemical and biological properties. Triazoles, including this compound, are known for their wide range of pharmaceutical activities, such as antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-phenyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-phenyl-1,2,4-triazole-3-thiol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: It is used in the formulation of agrochemicals and as a corrosion inhibitor in metal industries .
Mechanism of Action
The mechanism of action of 4-phenyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress. .
Comparison with Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((4-methyl benzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-phenyl-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol
Comparison:
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with an amino group, which may enhance its biological activity.
- 4-((4-methyl benzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: Contains additional functional groups that may provide different pharmacological properties.
- 4-phenyl-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol: Contains a pyridine ring, which may influence its chemical reactivity and biological activity .
4-phenyl-1,2,4-triazole-3-thiol stands out due to its unique combination of a phenyl group and a thiol group, which contribute to its diverse chemical reactivity and significant biological activities.
Properties
IUPAC Name |
4-phenyl-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGUFBAPNSPHHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=NN=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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